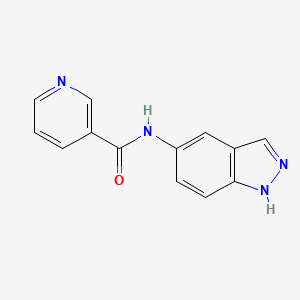

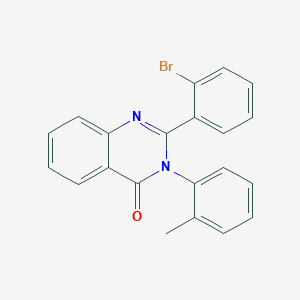

![molecular formula C13H9BrClNO4S B4622202 3-{[(3-bromophenyl)amino]sulfonyl}-4-chlorobenzoic acid](/img/structure/B4622202.png)

3-{[(3-bromophenyl)amino]sulfonyl}-4-chlorobenzoic acid

Descripción general

Descripción

3-{[(3-bromophenyl)amino]sulfonyl}-4-chlorobenzoic acid, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research for its potential application in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

Starting from 4-chlorobenzoic acid, derivatives were synthesized through esterification, hydrazination, cyclization, and nucleophilic attack processes, leading to compounds with anti-tobacco mosaic virus activity. This research highlights the potential for developing antiviral agents from chlorobenzoic acid derivatives, including those related to 3-{[(3-bromophenyl)amino]sulfonyl}-4-chlorobenzoic acid (Zhuo Chen et al., 2010).

Novel Protecting Groups for Amines and Acids

Research demonstrates the chemoselective introduction of the 9-Phenyl-9-fluorenyl (PhF) group into amines, acids, and other functional groups, offering a rapid and efficient method for protecting sensitive moieties during synthesis. This approach could be applied in the context of synthesizing derivatives of this compound to prevent racemization or undesired reactions (J. Soley & Scott D. Taylor, 2019).

Homogeneous Catalysis in Synthesis

A study on a sulfonic acid functionalized ionic liquid as a catalyst demonstrates an efficient approach for the synthesis of α-aminophosphonates. This method, involving a one-pot, three-component reaction, could be useful for developing novel synthetic pathways for compounds related to this compound, providing a simple and effective means of catalysis (J. Akbari & A. Heydari, 2009).

Sulfonamide Derivatives and Environmental Impact

Research into sulfonamides, sharing a core structure with this compound, sheds light on their environmental distribution, transformation, and impact. Understanding these aspects is crucial for assessing the environmental footprint of such compounds, especially when considering their widespread use in pharmaceuticals and their eventual release into ecosystems (P. Sukul & M. Spiteller, 2006).

Sulfonated Polyimides for Advanced Applications

The synthesis of sulfonated polyimides from diamines demonstrates advancements in materials science, particularly for applications requiring high water stability and proton conductivity. Such materials, derived from sulfonated diamines like those related to this compound, show promise in fuel cell technology and other areas requiring durable, conductive polymers (Jianhua Fang et al., 2002).

Propiedades

IUPAC Name |

3-[(3-bromophenyl)sulfamoyl]-4-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO4S/c14-9-2-1-3-10(7-9)16-21(19,20)12-6-8(13(17)18)4-5-11(12)15/h1-7,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZLNJNPGQNFOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4622138.png)

![methyl 1-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperidinecarboxylate](/img/structure/B4622144.png)

![2-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4622149.png)

![2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4622170.png)

![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4622176.png)

![4-isobutoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4622177.png)

![4-[(3,4-dichlorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622212.png)

![3-chloro-4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4622219.png)

![2-(4-chlorophenyl)-3-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4622232.png)